2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a dihydropyridinone scaffold. Its structure includes a 3-chlorophenyl substituent on the oxadiazole moiety and a 5-fluoro-2-methylphenyl group on the acetamide nitrogen. The fluorine and chlorine substituents likely enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug development .
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O3/c1-13-7-8-18(26)11-19(13)27-20(31)12-30-15(3)9-14(2)21(24(30)32)23-28-22(29-33-23)16-5-4-6-17(25)10-16/h4-11H,12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNBMCDDWNKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl group. Subsequent steps include the formation of the pyridine ring and the attachment of the acetamide group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and dihydropyridine structures. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. One study reported that derivatives of oxadiazole exhibited significant cytotoxic effects on colon carcinoma cells (HCT-116) with IC50 values as low as 6.2 μM . This suggests that the compound may possess similar anticancer properties.
Antimicrobial Activity
The oxadiazole moiety has been recognized for its antimicrobial activity. Research indicates that compounds with this functional group can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound may be evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with a similar structure have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The potential of this compound in treating cognitive disorders warrants further exploration.
Synthesis and Derivatives
The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide can be achieved through various chemical reactions involving readily available starting materials. The presence of multiple functional groups allows for the development of derivatives with tailored biological activities. For example, modifications to the fluorine substituent or the acetamide group could enhance solubility or bioavailability.
Case Study 1: Anticancer Screening
In a recent screening study, a series of substituted oxadiazoles were tested against different cancer cell lines. One derivative demonstrated significant inhibition of tumor growth in vivo models, suggesting that the original compound could be a lead candidate for further development .
Case Study 2: Antimicrobial Evaluation
A comparative study evaluated several oxadiazole-containing compounds for their antimicrobial efficacy. The results indicated that compounds with chlorophenyl substitutions exhibited superior activity against Candida albicans compared to standard antifungal agents .
Mechanism of Action
The mechanism of action of “2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
- Structural Differences :
- Phenyl Substituents : The target compound has a 3-chlorophenyl group on the oxadiazole, whereas the analogue in features a 4-chlorophenyl group. This positional isomerism may influence steric interactions with target proteins.
- Acetamide Group : The target compound’s 5-fluoro-2-methylphenyl substituent contrasts with the 3-chloro-4-methoxyphenyl group in the analogue. Methoxy groups typically increase polarity, while fluorine enhances lipophilicity and bioavailability .
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods due to lack of experimental data.
Oxadixyl ()
- Functional Group Comparison: Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares an acetamide core but lacks the oxadiazole and dihydropyridinone systems.
Bioactivity and Mode of Action Insights
Correlation Between Structure and Activity
- demonstrates that compounds with structural similarity (e.g., shared oxadiazole or dihydropyridinone motifs) cluster into groups with comparable bioactivity profiles. For example, oxadiazole-containing compounds often exhibit antimicrobial or kinase-inhibitory properties due to their ability to engage in hydrogen bonding and π-π stacking .
- Hypothesized Targets: The target compound’s oxadiazole and fluorophenyl groups may target enzymes like HDACs (histone deacetylases) or bacterial topoisomerases, as seen in analogues with ~70% structural similarity to known inhibitors (e.g., aglaithioduline vs. SAHA in ).
Computational Similarity Metrics
- Tanimoto Coefficient Analysis: Using methods from and , the target compound likely shares a Tanimoto index >0.8 with analogues like the compound, indicating high structural overlap.
Biological Activity
The compound 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes an oxadiazole ring, a dihydropyridinone moiety, and a substituted acetamide group. The synthesis typically involves multi-step organic reactions including:
- Preparation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Formation of the Dihydropyridinone : Utilizing the Hantzsch reaction, which combines aldehydes with β-keto esters and amines.
- Amide Bond Formation : The final step involves coupling the intermediates to form the target compound using reagents like EDCI or DCC in the presence of a base .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines:
- Colon Carcinoma : Compounds related to oxadiazoles have exhibited IC50 values in the low micromolar range against colon carcinoma HCT-15 cells .
The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings enhance cytotoxic activity. For example, introducing electron-donating groups at specific positions can significantly increase potency .
The mechanism by which this compound exerts its biological effects primarily involves interactions with molecular targets such as enzymes and receptors. Key points include:
- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic contacts.
- Hydrogen Bonding : The oxadiazole ring can participate in hydrogen bonding with target proteins .
Molecular dynamics simulations have shown that the compound interacts with proteins mainly through hydrophobic contacts with minimal hydrogen bonding, suggesting a complex mechanism of action that may involve multiple pathways .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- In Vitro Studies : Compounds with structural similarities have been tested against various cancer cell lines including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results indicated selective cytotoxicity with IC50 values ranging from 0.25 to 8 µg/mL depending on the specific structure .
- Antimicrobial Activity : Other derivatives have shown broad-spectrum antimicrobial activity against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, indicating potential for therapeutic applications beyond oncology .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, including oxadiazole ring formation and acetamide coupling. Key steps include:
- Oxadiazole Synthesis : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions (e.g., using triethylamine as a base) .
- Acetamide Coupling : Reacting the pyridinone core with chloroacetyl chloride, followed by nucleophilic substitution with 5-fluoro-2-methylaniline.
Optimization Strategies : - Use Design of Experiments (DOE) to test variables like catalyst loading, solvent polarity (e.g., DMF vs. THF), and temperature .
- Monitor reaction progress via TLC/HPLC and isolate intermediates via column chromatography. Purify the final product via recrystallization (e.g., using pet-ether) .
Q. How can the compound’s structure be rigorously characterized?
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) via , , and -NMR .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~480–500 g/mol) and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystallographic ambiguity in the oxadiazole-pyridinone core .
Q. What are the key reactivity patterns of this compound for derivatization?
The compound’s reactivity is influenced by:
- Oxadiazole Ring : Susceptible to nucleophilic attack at the 5-position.
- Pyridinone Core : Can undergo oxidation at the 2-oxo group or substitution at the 4,6-dimethyl positions.
- Acetamide Moiety : Hydrolyzable under acidic/basic conditions to generate carboxylic acid derivatives.
Methodological Insight : Use DFT calculations to predict reactive sites and validate with experimental data (e.g., regioselective bromination at the pyridinone ring) .
Advanced Research Questions
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?
- Formulation : Assess solubility in PEG-400 or cyclodextrin-based carriers.
- Analytical Methods : Use LC-MS/MS to quantify plasma concentrations in rodent models.
- Metabolic Stability : Incubate with liver microsomes and identify metabolites via UHPLC-QTOF .
Q. What computational tools are effective for predicting biological targets?
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to prioritize targets.
- Molecular Dynamics (MD) : Simulate binding stability of the oxadiazole-pyridinone core with putative targets (e.g., PARP enzymes) .
- AI-Driven Platforms : Apply tools like AlphaFold2 to predict protein-ligand interactions .
Q. How to resolve contradictions in bioactivity data across assays?
- Dose-Response Analysis : Test potency in orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Impurity Profiling : Use HPLC-DAD to rule out batch-to-batch variability in purity (>95% by NMR) .
- Statistical Modeling : Apply ANOVA to identify confounding variables (e.g., serum concentration in cell culture) .
Methodological Best Practices
Q. How to design SAR studies for analogs of this compound?
- Core Modifications : Synthesize derivatives with halogens (F, Cl, Br) at the 3-phenyl position or methyl/ethyl groups on the pyridinone ring.
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., COX-2 or HDACs) .
- Data Analysis : Use QSAR models to correlate substituent electronegativity with activity .
Q. What strategies validate analytical methods for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
